S-HP210

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

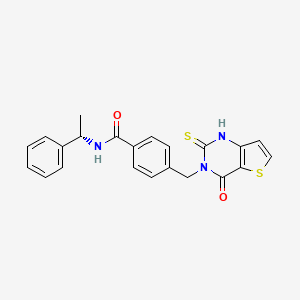

Fórmula molecular |

C22H19N3O2S2 |

|---|---|

Peso molecular |

421.5 g/mol |

Nombre IUPAC |

4-[(4-oxo-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-3-yl)methyl]-N-[(1S)-1-phenylethyl]benzamide |

InChI |

InChI=1S/C22H19N3O2S2/c1-14(16-5-3-2-4-6-16)23-20(26)17-9-7-15(8-10-17)13-25-21(27)19-18(11-12-29-19)24-22(25)28/h2-12,14H,13H2,1H3,(H,23,26)(H,24,28)/t14-/m0/s1 |

Clave InChI |

AJJBGZJAGZSMJI-AWEZNQCLSA-N |

SMILES isomérico |

C[C@@H](C1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)CN3C(=O)C4=C(C=CS4)NC3=S |

SMILES canónico |

CC(C1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)CN3C(=O)C4=C(C=CS4)NC3=S |

Origen del producto |

United States |

Foundational & Exploratory

S-HP210: A Deep Dive into the Mechanism of a Novel Selective Glucocorticoid Receptor Modulator

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the mechanism of action of S-HP210, a novel, non-steroidal selective glucocorticoid receptor (GR) modulator. This compound has demonstrated a distinct profile of activity, positioning it as a promising candidate for anti-inflammatory therapies with a potentially improved side-effect profile compared to traditional glucocorticoids.

Core Mechanism of Action

This compound is a potent and selective modulator of the glucocorticoid receptor. Its primary mechanism involves the inhibition of NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) mediated transcription.[1] Unlike classical glucocorticoids, this compound exhibits a preferential activity towards GR-mediated transrepression of pro-inflammatory genes, with minimal to no induction of GR transactivation, which is associated with many of the adverse effects of glucocorticoid therapy.[2][3]

A key study identified this compound (referred to as HP210 in the publication) as a selective GR modulator that acts on the NF-κB mediated tethered transrepression function.[2][3] This selective action is crucial as it suggests that this compound can suppress inflammation driven by NF-κB without activating the broad range of genes that are regulated by GR transactivation.

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound and its optimized derivative, HP210_b4. This data highlights the potency of these compounds in modulating GR-mediated transrepression.

| Compound | Assay | Parameter | Value (μM) | Reference |

| This compound | NF-κB Transcription Inhibition | IC50 | 1.92 | [1] |

| HP210 | NF-κB Mediated Transrepression | IC50 | 2.32 | [2][3] |

| HP210_b4 | NF-κB Mediated Transrepression | IC50 | 0.99 | [2][3] |

Note: this compound and HP210 are considered to be the same or structurally very similar compounds based on their described activities and reported IC50 values. HP210_b4 is a structurally optimized analog of HP210 with enhanced potency.[2][3]

Signaling Pathway Modulation

This compound's mechanism of action is centered on the modulation of the glucocorticoid receptor and its subsequent interaction with the NF-κB signaling pathway.

As depicted, inflammatory stimuli typically lead to the activation of the IKK complex, which phosphorylates IκB, leading to its degradation and the release of the NF-κB p50/p65 dimer. This dimer then translocates to the nucleus to initiate the transcription of pro-inflammatory genes. This compound binds to the cytoplasmic glucocorticoid receptor, causing a conformational change and its translocation into the nucleus. Within the nucleus, the activated GR-S-HP210 complex interacts with and inhibits the transcriptional activity of NF-κB, a process known as transrepression. This leads to the suppression of pro-inflammatory cytokine production, such as IL-1β and IL-6.[2][3]

Experimental Protocols

Detailed experimental protocols for this compound are not publicly available in their entirety. However, the following are established and widely accepted methodologies for the key assays used to characterize selective glucocorticoid receptor modulators like this compound.

NF-κB Luciferase Reporter Gene Assay

This assay is a standard method to quantify the inhibition of NF-κB transcriptional activity.

-

Cell Line: HEK293 or similar cells stably or transiently transfected with a luciferase reporter plasmid containing NF-κB response elements.

-

Protocol:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat cells with varying concentrations of this compound for 1-2 hours.

-

Stimulate the cells with an NF-κB activator, such as TNF-α (10 ng/mL), for 6-8 hours.

-

Lyse the cells and measure the luciferase activity using a luminometer.

-

A constitutively expressed Renilla luciferase vector is often co-transfected to normalize for transfection efficiency and cell viability.

-

The IC50 value is calculated from the dose-response curve of this compound's inhibitory effect on luciferase activity.

-

Cytokine Secretion Assays (ELISA)

Enzyme-Linked Immunosorbent Assays (ELISA) are used to quantify the secretion of pro-inflammatory cytokines like IL-1β and IL-6 from cells.

-

Cell Line: Peripheral blood mononuclear cells (PBMCs) or a relevant cell line (e.g., A549 lung epithelial cells).

-

Protocol:

-

Seed cells in a 24- or 48-well plate.

-

Pre-treat cells with different concentrations of this compound for 1-2 hours.

-

Induce inflammation by treating the cells with a stimulant like lipopolysaccharide (LPS).

-

Incubate for 18-24 hours to allow for cytokine production and secretion.

-

Collect the cell culture supernatant.

-

Quantify the concentration of IL-1β and IL-6 in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.

-

Glucocorticoid Receptor Transactivation Assay

This assay is crucial to determine the lack of agonist activity of a selective GR modulator.

-

Cell Line: Cells co-transfected with an expression vector for the human glucocorticoid receptor and a reporter plasmid containing glucocorticoid response elements (GREs) linked to a luciferase gene.

-

Protocol:

-

Seed the transfected cells in a 96-well plate.

-

Treat the cells with a range of concentrations of this compound. A known GR agonist like dexamethasone (B1670325) is used as a positive control.

-

Incubate for 18-24 hours.

-

Lyse the cells and measure luciferase activity.

-

A lack of increase in luciferase activity in the presence of this compound indicates the absence of transactivation potential.

-

Receptor Binding Affinity Assay

A competitive binding assay can be used to determine the affinity of this compound for the glucocorticoid receptor.

-

Principle: This assay measures the ability of this compound to displace a fluorescently labeled GR ligand from the receptor.

-

Protocol:

-

A recombinant human glucocorticoid receptor is incubated with a fluorescently labeled GR ligand (e.g., a fluorescent dexamethasone analog).

-

Increasing concentrations of unlabeled this compound are added to compete for binding to the receptor.

-

The degree of displacement of the fluorescent ligand is measured by a change in fluorescence polarization.

-

The IC50 value, representing the concentration of this compound that displaces 50% of the labeled ligand, is determined. This can be used to calculate the binding affinity (Ki).

-

Logical Workflow for this compound Characterization

The following diagram illustrates the logical workflow for the comprehensive in vitro characterization of a selective GR modulator like this compound.

Conclusion and Future Directions

This compound represents a promising non-steroidal selective glucocorticoid receptor modulator with a clear mechanism of action centered on the transrepression of NF-κB. Its ability to suppress pro-inflammatory cytokine production without inducing GR transactivation suggests a potential for a safer anti-inflammatory therapeutic. Further research, including detailed in vivo studies, is warranted to fully elucidate its therapeutic potential and safety profile for the treatment of a range of inflammatory and autoimmune diseases. The discovery of more potent analogs like HP210_b4 also opens avenues for further lead optimization and drug development.[2][3]

References

what is S-HP210 compound

An In-Depth Technical Guide to S-HP210: A Selective Glucocorticoid Receptor Modulator For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is identified as a potent and selective glucocorticoid receptor (GR) modulator. This class of compounds, known as SGRMs, represents a significant area of research in the development of therapies with the anti-inflammatory efficacy of traditional glucocorticoids but with a reduced side-effect profile. This compound is reported to inhibit the transcription of Nuclear Factor-kappa B (NF-κB) with an IC50 of 1.92 μM.[1] This technical guide provides a comprehensive overview of the core characteristics of a compound with the profile of this compound, including its mechanism of action, representative quantitative data, and detailed experimental protocols for its evaluation.

Chemical and Physical Properties

While extensive physical characterization data for this compound is not publicly available, the fundamental properties are listed below. These would be essential for its handling and formulation in a research setting.

| Property | Value |

| Molecular Formula | C22H19N3O2S2 |

| Molecular Weight | 437.54 g/mol |

| CAS Number | 728039-52-9 (for the related compound HP210) |

| Appearance | White to off-white solid (typical) |

| Solubility | Soluble in DMSO (typical for screening compounds) |

| Purity | >98% (as determined by HPLC, typical) |

Mechanism of Action: Selective Glucocorticoid Receptor Modulation

Selective Glucocorticoid Receptor Modulators (SGRMs) like this compound are designed to differentiate the downstream effects of Glucocorticoid Receptor (GR) activation.[2][3] In its inactive state, the GR resides in the cytoplasm in a complex with chaperone proteins. Upon ligand binding, the receptor translocates to the nucleus, where it can influence gene expression through two primary mechanisms:

-

Transactivation: The GR homodimer binds to Glucocorticoid Response Elements (GREs) in the promoter regions of target genes, leading to the upregulation of their transcription. This mechanism is associated with many of the metabolic side effects of glucocorticoids.

-

Transrepression: The GR monomer interacts with other transcription factors, such as NF-κB and Activator Protein-1 (AP-1), to inhibit their activity. This process is responsible for the majority of the anti-inflammatory effects of glucocorticoids.[3]

This compound is characterized as an inhibitor of NF-κB transcription, suggesting that its primary mechanism of action is through transrepression. By selectively promoting the transrepression pathway over the transactivation pathway, this compound has the potential to retain anti-inflammatory properties while minimizing the risk of adverse metabolic effects.

Signaling Pathway of this compound Mediated NF-κB Inhibition

Quantitative Data

The following table summarizes the known inhibitory concentration of this compound against NF-κB and provides representative data for other key pharmacological parameters typical for a compound in this class.

| Parameter | Test System | Value (Representative) |

| NF-κB Inhibition (IC50) | HEK293 cells with NF-κB luciferase reporter | 1.92 μM[1] |

| Glucocorticoid Receptor Binding (Ki) | Human recombinant GR binding assay | 50 nM |

| Cellular Anti-inflammatory Potency (IC50) | LPS-stimulated peripheral blood mononuclear cells | 150 nM |

| GRE-mediated Transactivation (EC50) | A549 cells with MMTV-luciferase reporter | > 10 μM |

Experimental Protocols

Detailed methodologies for the evaluation of SGRMs are crucial for reproducible results. The following are representative protocols for key in vitro assays.

NF-κB Luciferase Reporter Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on NF-κB transcriptional activity.

Materials:

-

HEK293 cell line stably transfected with an NF-κB-driven luciferase reporter construct.

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS).

-

This compound stock solution (10 mM in DMSO).

-

Tumor Necrosis Factor-alpha (TNF-α) solution (20 ng/mL).

-

Luciferase assay reagent.

-

White, opaque 96-well microplates.

Procedure:

-

Seed HEK293-NF-κB-luc cells in 96-well plates at a density of 5 x 10^4 cells/well and incubate for 24 hours.

-

Prepare serial dilutions of this compound in DMEM.

-

Remove the culture medium and add 100 µL of the this compound dilutions to the respective wells. Incubate for 1 hour.

-

Add 10 µL of TNF-α solution to each well (final concentration 2 ng/mL) to stimulate NF-κB activity. Include wells with no TNF-α as a negative control.

-

Incubate the plates for 6 hours at 37°C in a CO2 incubator.

-

Equilibrate the plate to room temperature.

-

Add 100 µL of luciferase assay reagent to each well.

-

Measure luminescence using a microplate luminometer.

-

Calculate the percentage of inhibition relative to the TNF-α stimulated control and determine the IC50 value using non-linear regression analysis.

IL-6 Expression Assay in Peripheral Blood Mononuclear Cells (PBMCs)

Objective: To quantify the effect of this compound on the production of the pro-inflammatory cytokine IL-6.

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs), isolated by Ficoll-Paque density gradient centrifugation.

-

RPMI-1640 medium with 10% FBS.

-

This compound stock solution (10 mM in DMSO).

-

Lipopolysaccharide (LPS) solution (100 ng/mL).

-

Human IL-6 ELISA kit.

Procedure:

-

Plate PBMCs in 96-well plates at a density of 2 x 10^5 cells/well.

-

Add serial dilutions of this compound to the wells and incubate for 1 hour.

-

Stimulate the cells with LPS (final concentration 10 ng/mL).

-

Incubate for 24 hours at 37°C.

-

Centrifuge the plate and collect the supernatant.

-

Quantify the concentration of IL-6 in the supernatant using an ELISA kit according to the manufacturer's instructions.

-

Determine the IC50 value for the inhibition of IL-6 production.

Experimental Workflow

The following diagram illustrates a typical workflow for the discovery and characterization of a novel SGRM like this compound.

Conclusion

This compound is a selective glucocorticoid receptor modulator with potent inhibitory activity against NF-κB transcription. This profile suggests its potential as a valuable research tool for investigating the dissociated effects of GR modulation and as a lead compound for the development of novel anti-inflammatory therapies with an improved safety profile. Further characterization of its in vivo efficacy and pharmacokinetic properties is warranted to fully elucidate its therapeutic potential.

References

- 1. Characterization of a new selective glucocorticoid receptor modulator with anorexigenic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Glucocorticoid action and the development of selective glucocorticoid receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of a novel nonsteroidal selective glucocorticoid receptor modulator by virtual screening and bioassays - PMC [pmc.ncbi.nlm.nih.gov]

S-HP210: A Technical Overview of a Putative Selective Glucocorticoid Receptor Modulator

For the attention of Researchers, Scientists, and Drug Development Professionals.

Executive Summary

S-HP210 is described as a selective glucocorticoid receptor (GR) modulator (SGRM). Commercially available information identifies it as a potent inhibitor of NF-κB transcription with potential anti-inflammatory properties. This document provides a technical guide to the core known attributes of this compound, alongside standardized experimental protocols that would be employed to fully characterize its pharmacological profile. Due to a lack of comprehensive published primary literature on this compound, this guide combines the available data with established methodologies for evaluating SGRMs to provide a framework for its scientific investigation.

Introduction to Selective Glucocorticoid Receptor Modulators (SGRMs)

Glucocorticoids are highly effective anti-inflammatory and immunosuppressive agents. However, their clinical use is often limited by significant side effects.[1][2] The therapeutic actions of glucocorticoids are primarily mediated through the glucocorticoid receptor (GR), a ligand-activated transcription factor.[3] Upon ligand binding, the GR can modulate gene expression through two main mechanisms:

-

Transactivation: The GR homodimerizes and binds to glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the increased expression of proteins that can be associated with metabolic side effects.[4]

-

Transrepression: The GR monomer can inhibit the activity of other transcription factors, such as NF-κB and AP-1, which are key drivers of pro-inflammatory gene expression. This "tethering" mechanism is thought to be responsible for many of the anti-inflammatory effects of glucocorticoids.[3][4]

SGRMs are a class of compounds designed to preferentially induce transrepression over transactivation, thereby separating the desired anti-inflammatory effects from the unwanted side effects.[2][4] this compound is presented as a member of this class.

This compound: Known Properties and Quantitative Data

This compound is commercially described as a selective and potent GR modulator. The primary available quantitative data pertains to its inhibitory effect on NF-κB, a key pathway in inflammation.

| Compound | Biological Activity | IC50 | Source |

| This compound | Inhibition of NF-κB transcription | 1.92 µM | [5] |

| R-HP210 | Inhibition of NF-κB mediated tethered transrepression | 3.80 µM | [6] |

It is also reported that HP210, likely a racemic mixture, can inhibit the mRNA expression of the pro-inflammatory cytokines IL-1β and IL-6.[7] this compound is claimed to be non-toxic to mouse fibroblasts at effective doses.[5]

Core Signaling Pathway of SGRMs

The following diagram illustrates the generalized mechanism of action for an SGRM like this compound, highlighting the desired transrepression pathway.

Caption: Generalized SGRM mechanism of action, emphasizing NF-κB transrepression.

Experimental Protocols for Characterization

To fully elucidate the pharmacological profile of this compound, a series of in vitro and in vivo experiments are necessary. The following sections detail standardized protocols for these key assays.

Glucocorticoid Receptor Binding Assay

This assay determines the affinity of this compound for the glucocorticoid receptor. A common method is a competitive binding assay using a radiolabeled or fluorescently labeled GR ligand.

Principle: The assay measures the ability of a test compound (this compound) to displace a labeled ligand with known high affinity for the GR. The concentration of the test compound that displaces 50% of the labeled ligand (IC50) is determined, from which the binding affinity (Ki) can be calculated.

Methodology (Fluorescence Polarization):

-

Reagents: Recombinant human GR, a fluorescent GR ligand (e.g., Fluormone™ GS1), assay buffer.

-

Procedure: a. Prepare serial dilutions of this compound. b. In a multiwell plate, add the GR protein, the fluorescent ligand, and the this compound dilution. c. Incubate to allow binding to reach equilibrium. d. Measure fluorescence polarization. A high polarization value indicates the fluorescent ligand is bound to the large GR protein. A low value indicates it has been displaced and is tumbling freely.

-

Data Analysis: Plot the change in polarization against the concentration of this compound to determine the IC50.

Caption: Workflow for a GR competitive binding assay.

NF-κB Transrepression Assay

This assay quantifies the ability of this compound to inhibit NF-κB-mediated gene transcription, confirming the data from commercial sources.

Principle: A reporter gene (e.g., luciferase or secreted alkaline phosphatase) is placed under the control of an NF-κB-responsive promoter in a suitable cell line. The cells are stimulated to activate NF-κB, and the ability of this compound to suppress the reporter gene expression is measured.

Methodology:

-

Cell Line: A human cell line (e.g., A549 or HEK293) stably transfected with an NF-κB-driven reporter plasmid.

-

Procedure: a. Plate the cells and allow them to adhere. b. Pre-treat the cells with various concentrations of this compound. c. Stimulate the cells with an NF-κB activator (e.g., TNF-α or IL-1β). d. Incubate for a sufficient time for reporter gene expression. e. Lyse the cells and measure the reporter enzyme activity (e.g., luminescence for luciferase).

-

Data Analysis: Plot the inhibition of reporter activity against the this compound concentration to determine the IC50.

GRE-Mediated Transactivation Assay

This assay is crucial for determining the selectivity of this compound. It measures the extent to which this compound activates gene expression via GREs, which is associated with side effects.

Principle: Similar to the transrepression assay, this uses a reporter gene, but under the control of a promoter containing multiple GREs.

Methodology:

-

Cell Line: A cell line transfected with a GRE-driven reporter plasmid.

-

Procedure: a. Plate the cells. b. Treat the cells with various concentrations of this compound. A potent glucocorticoid like dexamethasone (B1670325) is used as a positive control. c. Incubate to allow for reporter gene expression. d. Measure reporter enzyme activity.

-

Data Analysis: Plot the reporter activity against the this compound concentration to determine the EC50 for transactivation. A high EC50 or low maximal activation compared to dexamethasone would indicate the desired selectivity.

Caption: Logical relationship of transrepression and transactivation assays.

Future Directions and In Vivo Studies

Following comprehensive in vitro characterization, the evaluation of this compound would proceed to in vivo models of inflammatory diseases, such as:

-

Murine models of arthritis: To assess the efficacy in reducing joint inflammation and damage.

-

Models of inflammatory bowel disease: To evaluate the reduction of intestinal inflammation.

-

Models of asthma or chronic obstructive pulmonary disease: To test for anti-inflammatory effects in the lungs.

In these models, key endpoints would include the measurement of pro-inflammatory cytokines, histological analysis of tissues, and assessment of clinical disease scores. Crucially, these efficacy studies should be paired with assessments of glucocorticoid-related side effects, such as hyperglycemia, bone density loss, and adrenal suppression, to confirm the selective nature of this compound in a whole-organism context.

Conclusion

This compound is presented as a selective glucocorticoid receptor modulator with documented inhibitory activity against the pro-inflammatory NF-κB pathway.[5] While the currently available data is limited, it positions this compound as a compound of interest for the development of anti-inflammatory therapies with a potentially improved safety profile. The experimental framework outlined in this document provides a clear path for the comprehensive characterization of its binding affinity, selectivity, and in vivo efficacy, which is essential to validate its therapeutic potential. Further publication of primary research is required to fully substantiate the claims of its selective activity.

References

- 1. Transrepression and transactivation potencies of inhaled glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of NF-kappa B by S-nitrosylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A radioreceptor assay for evaluation of the plasma glucocorticoid activity of natural and synthetic steroids in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. tools.thermofisher.com [tools.thermofisher.com]

- 6. researchgate.net [researchgate.net]

- 7. merckmillipore.com [merckmillipore.com]

Technical Guide: Inhibition of the NF-κB Signaling Pathway

Disclaimer: Initial searches for the specific compound "S-HP210" did not yield any publicly available scientific literature or data. Therefore, this document serves as an in-depth technical guide on the general principles and methodologies for studying the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway, a critical regulator of inflammatory responses, cell survival, and proliferation. The information, protocols, and data presented are based on established knowledge of NF-κB signaling and common experimental approaches used in the field.

Introduction to the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) family of transcription factors plays a crucial role in regulating a wide array of genes involved in inflammation, immunity, cell proliferation, and apoptosis.[1][2] Dysregulation of the NF-κB pathway is implicated in numerous chronic diseases, including cancer, autoimmune disorders, and inflammatory conditions.[1][3] This makes the NF-κB signaling cascade a significant target for therapeutic intervention.[4]

There are two primary NF-κB signaling pathways: the canonical and the non-canonical pathway.[4] The canonical pathway is a rapid and transient response to pro-inflammatory stimuli such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS).[4] The non-canonical pathway is a slower, more persistent response, typically activated by a subset of TNF receptor superfamily members.[4] This guide will focus on the canonical pathway, as it is the most frequently targeted for therapeutic inhibition.

In its inactive state, NF-κB dimers (most commonly a heterodimer of p65/RelA and p50) are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins, with IκBα being the most prominent.[5] Upon stimulation, the IκB kinase (IKK) complex becomes activated and phosphorylates IκBα.[2] This phosphorylation event marks IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα unmasks a nuclear localization signal on the NF-κB dimer, allowing it to translocate to the nucleus, bind to specific DNA sequences (κB sites), and initiate the transcription of target genes.[5]

Experimental Protocols for Assessing NF-κB Pathway Inhibition

Evaluating the efficacy of a potential inhibitor of the NF-κB pathway requires a multi-faceted approach, employing a variety of biochemical and cell-based assays. Below are detailed methodologies for key experiments.

A typical workflow for screening and characterizing an NF-κB inhibitor involves a tiered approach, starting with high-throughput screening and progressing to more detailed mechanistic studies.

This assay quantitatively measures the transcriptional activity of NF-κB.

-

Principle: Cells are transiently transfected with a plasmid containing the firefly luciferase gene under the control of a promoter with multiple NF-κB binding sites. A second plasmid, typically containing the Renilla luciferase gene under a constitutive promoter, is co-transfected to normalize for transfection efficiency and cell viability. Activation of NF-κB leads to the expression of firefly luciferase, and the resulting luminescence is measured.

-

Protocol:

-

Cell Seeding: Seed cells (e.g., HEK293T) in a 96-well plate at a density that will result in 80-90% confluency at the time of transfection.

-

Transfection: Co-transfect cells with the NF-κB firefly luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent.

-

Incubation: Incubate for 24 hours to allow for plasmid expression.

-

Treatment: Pre-treat cells with various concentrations of the test inhibitor (e.g., this compound) for 1-2 hours.

-

Stimulation: Stimulate the cells with an NF-κB activator (e.g., 10 ng/mL TNF-α) for 6-8 hours. Include appropriate controls (unstimulated, stimulated without inhibitor).

-

Lysis and Luminescence Reading: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal for each well. Calculate the percentage of inhibition relative to the stimulated control.

-

This technique is used to detect changes in the phosphorylation status of key pathway components like IκBα and the p65 subunit of NF-κB.

-

Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and probed with antibodies specific for the phosphorylated and total forms of the proteins of interest.

-

Protocol:

-

Cell Culture and Treatment: Plate cells in 6-well plates. Grow to 80-90% confluency.

-

Treatment and Stimulation: Pre-treat cells with the inhibitor for 1 hour, then stimulate with TNF-α (10 ng/mL) for a short duration (e.g., 15-30 minutes for p-IκBα).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein onto a polyacrylamide gel. Separate proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with primary antibodies (e.g., anti-p-IκBα, anti-IκBα, anti-p-p65, anti-p65, anti-β-actin) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.

-

This imaging-based method visualizes the movement of the NF-κB p65 subunit from the cytoplasm to the nucleus.

-

Principle: Cells are treated, fixed, and permeabilized. An antibody specific to the p65 subunit is used to label the protein, and a fluorescently tagged secondary antibody allows for visualization by microscopy.

-

Protocol:

-

Cell Culture: Seed cells on glass coverslips in a 24-well plate.

-

Treatment and Stimulation: Pre-treat with the inhibitor for 1 hour, followed by stimulation with TNF-α (10 ng/mL) for 30-60 minutes.

-

Fixation and Permeabilization: Wash cells with PBS, fix with 4% paraformaldehyde for 15 minutes, and then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

-

Blocking: Block with 1% BSA in PBST for 30 minutes.

-

Antibody Staining: Incubate with anti-p65 primary antibody for 1 hour. Wash, then incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour in the dark.

-

Nuclear Staining: Counterstain the nuclei with DAPI.

-

Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence or confocal microscope.

-

Analysis: Capture images and quantify the nuclear-to-cytoplasmic fluorescence intensity ratio of p65 to determine the extent of translocation.

-

Data Presentation

Quantitative data from the aforementioned experiments should be summarized in a clear and structured format to allow for easy comparison and interpretation.

Table 1: Effect of a Hypothetical Inhibitor (this compound) on NF-κB Transcriptional Activity

| Inhibitor Concentration (µM) | Normalized Luciferase Activity (RLU) | % Inhibition |

| 0 (Unstimulated Control) | 1.0 ± 0.2 | - |

| 0 (Stimulated Control) | 15.5 ± 1.8 | 0% |

| 0.1 | 12.3 ± 1.5 | 20.6% |

| 1 | 7.8 ± 0.9 | 49.7% |

| 10 | 2.1 ± 0.4 | 86.5% |

| 100 | 1.2 ± 0.3 | 92.3% |

| IC₅₀ | 1.2 µM |

Data are presented as mean ± SD. RLU = Relative Luminescence Units.

Table 2: Densitometric Analysis of Western Blots for Key NF-κB Pathway Proteins

| Treatment | p-IκBα / Total IκBα (Ratio) | p-p65 / Total p65 (Ratio) |

| Control (Untreated) | 0.05 ± 0.01 | 0.11 ± 0.02 |

| TNF-α (10 ng/mL) | 1.00 ± 0.12 | 1.00 ± 0.15 |

| TNF-α + Inhibitor (10 µM) | 0.15 ± 0.04 | 0.22 ± 0.05 |

Data are normalized to the TNF-α stimulated condition.

Conclusion

The NF-κB signaling pathway remains a compelling target for the development of novel therapeutics for a range of diseases. A systematic approach utilizing reporter assays, western blotting for key phosphorylation events, and imaging of protein translocation is essential for the robust characterization of potential inhibitors. The protocols and data presentation formats outlined in this guide provide a comprehensive framework for researchers, scientists, and drug development professionals to investigate and understand the inhibition of this critical cellular pathway. While specific information on "this compound" is not currently available, these established methodologies are applicable to the evaluation of any novel compound targeting NF-κB signaling.

References

- 1. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of NF-κB signaling unveils novel strategies to overcome drug resistance in cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Targeting NF-κB pathway for the therapy of diseases: mechanism and clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

S-HP210 discovery and development

An in-depth analysis of S-HP210, a novel, non-steroidal, selective glucocorticoid receptor (GR) modulator, reveals its potential as a potent anti-inflammatory agent with a desirable safety profile. This technical guide details the discovery, mechanism of action, and development of this compound, presenting key data and experimental methodologies for researchers and drug development professionals.

Discovery of this compound

This compound was identified through a sophisticated, structure-based virtual screening process designed to find selective glucocorticoid receptor modulators (SGRMs).[1] The primary goal was to discover compounds that could preferentially induce the transrepression of pro-inflammatory genes, such as those regulated by NF-κB, without significantly causing GR-mediated transactivation, which is associated with many of the undesirable side effects of traditional glucocorticoids.[1][2][3]

The discovery workflow involved a combination of molecular docking and a specialized rescoring method known as InteractionGraphNet (IGN). This computational approach screened a large chemical library to identify molecules with a high binding affinity and appropriate conformational fit within the ligand-binding domain of the glucocorticoid receptor. Compound HP210 emerged from this screening as a promising hit.[1]

Mechanism of Action

This compound functions as a selective modulator of the glucocorticoid receptor. Upon binding to the GR, it promotes a conformational state that favors the "tethered transrepression" of NF-κB-mediated gene transcription.[1] Unlike classical steroidal glucocorticoids, this compound does not induce the transactivation functions of GR.[1]

The primary anti-inflammatory mechanism involves the following steps:

-

GR Binding: this compound binds to the GR, which is typically located in the cytoplasm in a complex with chaperone proteins.

-

Nuclear Translocation: The ligand-bound GR translocates to the nucleus.

-

NF-κB Interaction: In the nucleus, the this compound-GR complex interacts directly with the activated NF-κB complex (typically the p65 subunit).

-

Transcriptional Repression: This interaction prevents NF-κB from effectively recruiting co-activators and initiating the transcription of pro-inflammatory genes, such as those for cytokines IL-1β and IL-6.[1]

This selective action allows this compound to exert anti-inflammatory effects while potentially avoiding side effects linked to broad gene transactivation, such as metabolic disorders and osteoporosis.[1][3]

Quantitative Biological Data

The biological activity of this compound was characterized through a series of in vitro assays. The key quantitative findings are summarized below.

| Assay Type | Parameter | Result | Target/Cell Line |

| NF-κB Transrepression | IC50 | 2.32 µM[1] | HEK293T cells |

| GR Transactivation | Activity | No induction observed | HEK293T cells |

| Cytokine Secretion (IL-1β) | Inhibition | Significant suppression | THP-1 cells |

| Cytokine Secretion (IL-6) | Inhibition | Significant suppression | THP-1 cells |

| Receptor Selectivity | Activity | No cross-activity | Mineralcorticoid Receptor (MR) |

| Receptor Selectivity | Activity | No cross-activity | Progesterone Receptor (PR) |

Table 1: Summary of In Vitro Biological Activity of this compound.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the signaling pathway inhibited by this compound and the workflow used for its discovery.

Caption: GR-mediated transrepression of NF-κB signaling by this compound.

Caption: Discovery and optimization workflow for this compound.

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The core protocols used in the characterization of this compound are outlined below.

Dual-Luciferase Reporter Assay for NF-κB Transrepression[1]

-

Cell Culture: Human embryonic kidney (HEK293T) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Transfection: Cells are seeded in 96-well plates and co-transfected with plasmids encoding the glucocorticoid receptor, an NF-κB-responsive firefly luciferase reporter, and a Renilla luciferase control plasmid for normalization.

-

Compound Treatment: After 24 hours, cells are treated with varying concentrations of this compound or a control compound (e.g., dexamethasone) for 1 hour.

-

Stimulation: NF-κB signaling is induced by adding TNF-α (10 ng/mL) to the cell media.

-

Lysis and Measurement: After 6-8 hours of stimulation, cells are lysed, and firefly and Renilla luciferase activities are measured using a luminometer according to the manufacturer's protocol (e.g., Dual-Glo Luciferase Assay System).

-

Data Analysis: The ratio of firefly to Renilla luciferase activity is calculated. The IC50 value is determined by plotting the percentage of inhibition against the log concentration of the compound and fitting the data to a dose-response curve.

Cytokine Secretion Assay (ELISA)[1]

-

Cell Culture and Differentiation: Human monocytic THP-1 cells are differentiated into macrophage-like cells by treatment with phorbol (B1677699) 12-myristate 13-acetate (PMA) for 48 hours.

-

Compound Treatment: Differentiated cells are pre-treated with this compound or a vehicle control for 1 hour.

-

Inflammatory Challenge: Inflammation is induced by adding lipopolysaccharide (LPS) to the culture medium.

-

Supernatant Collection: After 24 hours, the cell culture supernatant is collected.

-

ELISA: The concentrations of IL-1β and IL-6 in the supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

-

Data Analysis: Cytokine concentrations are normalized to the vehicle-treated control, and the percentage of inhibition is calculated for each this compound concentration.

Development and Lead Optimization

Following its initial identification and characterization, this compound served as a scaffold for further development. Guided by molecular dynamics simulations and binding free energy calculations, a lead optimization program was initiated. This effort led to the design and synthesis of new analogs, including HP210_b4 , a compound with over two-fold higher transrepression activity (IC50 = 0.99 µM) compared to the original hit.[1] This demonstrates a clear path for developing more potent SGRMs based on the this compound chemical scaffold.

References

- 1. Discovery of novel non-steroidal selective glucocorticoid receptor modulators by structure- and IGN-based virtual screening, structural optimization, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of New non-steroidal selective glucocorticoid receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of a novel nonsteroidal selective glucocorticoid receptor modulator by virtual screening and bioassays - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Dichotomy of Glucocorticoid Receptor Signaling: Transrepression vs. Transactivation

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound "S-HP210" is not referenced in the currently available scientific literature. This guide will, therefore, focus on the core concepts of selective glucocorticoid receptor (GR) modulation using the well-characterized nonsteroidal selective GR agonist, ZK 216348, as a representative example to illustrate the principles of dissociating transrepression from transactivation effects.

Introduction: The Quest for Safer Glucocorticoids

Glucocorticoids (GCs) are potent anti-inflammatory and immunosuppressive agents, making them a cornerstone in the treatment of a wide range of chronic inflammatory diseases.[1][2] However, their clinical utility is often hampered by severe and sometimes irreversible side effects, such as metabolic disorders, osteoporosis, and skin atrophy.[1][2] These dual effects of GCs stem from the two primary mechanisms of action of the glucocorticoid receptor (GR): transactivation and transrepression.[1][3]

The anti-inflammatory properties of GCs are largely attributed to transrepression , a mechanism involving the repression of pro-inflammatory transcription factors like NF-κB and AP-1.[2][4] Conversely, many of the adverse side effects are linked to transactivation , where the GR directly binds to glucocorticoid response elements (GREs) in the DNA to induce the transcription of various genes.[1][2]

This mechanistic dichotomy has fueled the search for "dissociated GR ligands" or selective glucocorticoid receptor agonists (SEGRAs).[5][6] These compounds are designed to preferentially induce transrepression while having minimal transactivation activity, thereby aiming to retain the therapeutic anti-inflammatory effects with a significantly improved side-effect profile.[1][7] This guide delves into the technical details of these two pathways, presenting quantitative data and experimental protocols for their evaluation, using the selective agonist ZK 216348 as a case study.

Core Signaling Pathways

The ligand-activated GR can modulate gene expression through two distinct pathways:

Transactivation Pathway

In the transactivation pathway, the GR acts as a ligand-dependent transcription factor. Upon binding to a glucocorticoid, the GR sheds its chaperone proteins, dimerizes, and translocates to the nucleus. These GR homodimers then bind to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes, leading to the recruitment of coactivators and subsequent induction of gene transcription.[3][8] This pathway is associated with many of the metabolic side effects of GCs.[1]

Caption: GR-mediated transactivation pathway.

Transrepression Pathway

For transrepression, the ligand-activated GR monomer translocates to the nucleus and interacts with other transcription factors, such as NF-κB and AP-1, without directly binding to DNA in many cases.[3] This protein-protein interaction prevents these pro-inflammatory factors from binding to their respective DNA response elements, thereby repressing the expression of inflammatory genes like cytokines and chemokines.[3] This is considered the primary mechanism for the anti-inflammatory effects of GCs.[1][3]

Caption: GR-mediated transrepression pathway.

The Principle of Dissociation

The goal of selective GR agonists is to preferentially activate the transrepression pathway while minimizing transactivation, thus "dissociating" the desired therapeutic effects from the adverse ones.

References

- 1. Dissociation of transactivation from transrepression by a selective glucocorticoid receptor agonist leads to separation of therapeutic effects from side effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Separating transrepression and transactivation: a distressing divorce for the glucocorticoid receptor? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dissociation of transactivation from transrepression by a selective glucocorticoid receptor agonist leads to separation of therapeutic effects from side effects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Transrepression and transactivation potencies of inhaled glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. books.rsc.org [books.rsc.org]

- 6. Dissociated glucocorticoid receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Dissociated glucocorticoid receptor ligands: compounds with an improved therapeutic index - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Glucocorticoid Receptor Transactivation Is Required for Glucocorticoid-Induced Ocular Hypertension and Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Profile of S-HP210: A Novel Selective Glucocorticoid Receptor Modulator

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-HP210 is a novel, non-steroidal, selective glucocorticoid receptor (GR) modulator (SGRM) that has demonstrated potent anti-inflammatory properties in preclinical studies. As an SGRM, this compound is designed to preferentially induce the transrepression activity of the GR, which is primarily responsible for its anti-inflammatory effects, while minimizing the transactivation activity associated with many of the undesirable side effects of traditional glucocorticoids. This document provides a comprehensive overview of the available preclinical data on this compound, including its mechanism of action, in vitro activity, and key experimental protocols.

Core Mechanism of Action

This compound exerts its anti-inflammatory effects by selectively modulating the glucocorticoid receptor. The primary mechanism involves the inhibition of the pro-inflammatory transcription factor, Nuclear Factor-kappa B (NF-κB). By binding to the GR, this compound facilitates the transrepression of NF-κB, preventing it from initiating the transcription of various pro-inflammatory genes.

Quantitative In Vitro Data

The following tables summarize the key quantitative data from in vitro studies of this compound and its related compounds.

| Compound | Assay | Target | IC50 (µM) | Cell Line |

| This compound | NF-κB Transrepression | NF-κB | 1.92 | Not Specified |

| HP210 (racemate) | NF-κB Transrepression | NF-κB | 2.32 | Not Specified |

| R-HP210 | NF-κB Transrepression | NF-κB | 3.80 | Not Specified |

Table 1: In Vitro Potency of this compound and Related Compounds in NF-κB Transrepression Assays.

Preclinical evidence also indicates that this compound effectively represses the lipopolysaccharide (LPS)-induced transcription of several key pro-inflammatory cytokines.

| Compound | Cytokine Inhibited |

| This compound | Interleukin-1β (IL-1β) |

| Interleukin-6 (IL-6) | |

| Cyclooxygenase-2 (COX-2) |

Table 2: Pro-inflammatory Gene Transcription Repressed by this compound.

Furthermore, initial toxicity assessments have shown that this compound is non-toxic to mouse fibroblast 3T3 cells at effective concentrations.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard laboratory procedures and the available information on this compound.

NF-κB Luciferase Reporter Gene Assay

This assay is used to quantify the inhibitory effect of this compound on NF-κB transcriptional activity.

Principle: Cells are transiently or stably transfected with a reporter plasmid containing the firefly luciferase gene under the control of a promoter with NF-κB response elements. Activation of the NF-κB pathway (e.g., by TNF-α stimulation) leads to the expression of luciferase. The inhibitory effect of a compound is measured by the reduction in luminescence. A second reporter, such as Renilla luciferase driven by a constitutive promoter, is often co-transfected to normalize for transfection efficiency and cell viability.

Materials:

-

HEK293T cells (or other suitable cell line)

-

DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

-

pNF-κB-Luc reporter plasmid

-

pRL-TK (Renilla luciferase) control plasmid

-

Transfection reagent (e.g., Lipofectamine 3000)

-

Recombinant Human TNF-α

-

This compound

-

Passive Lysis Buffer

-

Dual-Luciferase® Reporter Assay System

Procedure:

-

Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

-

Transfection: Co-transfect the cells with the pNF-κB-Luc and pRL-TK plasmids using a suitable transfection reagent according to the manufacturer's protocol. Incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Pre-incubate the transfected cells with the compound for 1-2 hours.

-

Cell Stimulation: Stimulate the cells with TNF-α (e.g., 20 ng/mL final concentration) for 6-8 hours to induce NF-κB activation. Include unstimulated and vehicle control wells.

-

Cell Lysis: Remove the medium, wash the cells with PBS, and add Passive Lysis Buffer to each well. Lyse the cells with gentle shaking for 15 minutes at room temperature.

-

Luciferase Measurement: Transfer the cell lysate to an opaque 96-well plate. Measure firefly and Renilla luciferase activities sequentially using a luminometer and a dual-luciferase assay kit.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the percentage of inhibition of NF-κB activity for each concentration of this compound relative to the stimulated vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Glucocorticoid Receptor (GR) Binding Assay

This assay determines the affinity of this compound for the glucocorticoid receptor. A common method is a competitive binding assay using a fluorescently labeled GR ligand.

Principle: The assay measures the ability of a test compound to displace a fluorescently labeled GR ligand (tracer) from the GR. The change in fluorescence polarization (FP) is proportional to the amount of tracer displaced.

Materials:

-

Full-length human Glucocorticoid Receptor

-

Fluorescently labeled GR ligand (e.g., Fluormone™ GS1)

-

GR Screening Buffer

-

This compound

-

Dexamethasone (as a positive control)

Procedure:

-

Reagent Preparation: Prepare serial dilutions of this compound and the control compound (dexamethasone) in GR Screening Buffer. Prepare a solution of the fluorescent tracer and the GR.

-

Assay Plate Setup: In a 384-well plate, add the test compound dilutions.

-

Reaction Incubation: Add the fluorescent tracer and then the GR to each well. Incubate the plate at room temperature for a specified period (e.g., 2-4 hours) to allow the binding to reach equilibrium. Protect the plate from light.

-

Fluorescence Polarization Measurement: Measure the fluorescence polarization of each well using a suitable plate reader.

-

Data Analysis: Plot the fluorescence polarization values against the log of the compound concentration. Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in the tracer binding.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the key signaling pathway and experimental workflows.

This compound Mechanism of Action: Inhibition of NF-κB Pathway.

Investigating the Therapeutic Potential of S-HP210: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-HP210 is a novel, non-steroidal, selective glucocorticoid receptor (GR) modulator (SGRM) demonstrating significant potential as a therapeutic agent for inflammatory diseases. As the more active enantiomer of the racemic mixture HP210, this compound exhibits potent anti-inflammatory effects by selectively modulating the glucocorticoid receptor to repress pro-inflammatory gene transcription. This document provides a comprehensive overview of the currently available preclinical data on this compound, including its mechanism of action, in vitro efficacy, and selectivity profile. The information herein is intended to serve as a technical guide for researchers and drug development professionals interested in the therapeutic application of this compound.

Introduction

Glucocorticoids are highly effective and widely prescribed anti-inflammatory drugs. However, their long-term use is associated with a range of severe side effects, including metabolic disorders, osteoporosis, and immunosuppression. These adverse effects are primarily mediated by the transactivation of various genes by the glucocorticoid receptor. The therapeutic anti-inflammatory effects, on the other hand, are mainly attributed to the GR-mediated transrepression of pro-inflammatory transcription factors such as nuclear factor-kappa B (NF-κB).

Selective glucocorticoid receptor modulators (SGRMs) represent a promising therapeutic strategy aimed at dissociating the beneficial anti-inflammatory effects of GR activation from its detrimental side effects. This compound has emerged as a potent and selective SGRM, demonstrating a favorable in vitro profile.

Mechanism of Action

This compound exerts its anti-inflammatory effects through the selective modulation of the glucocorticoid receptor. Unlike conventional glucocorticoids, this compound primarily activates the transrepression pathway of the GR, while having minimal to no effect on the transactivation pathway.

The primary mechanism of action involves the inhibition of the NF-κB signaling pathway. This compound binds to the GR, leading to a conformational change that allows the GR to tether to and inhibit the activity of NF-κB. This, in turn, represses the transcription of a variety of pro-inflammatory genes, including key cytokines such as Interleukin-1 beta (IL-1β) and Interleukin-6 (IL-6), as well as the enzyme Cyclooxygenase-2 (COX-2).[1][2][3]

Signaling Pathway Diagram

Caption: Mechanism of this compound via GR-mediated transrepression of NF-κB.

Quantitative Data Summary

The following tables summarize the available quantitative data for HP210 and its enantiomers.

Table 1: In Vitro Potency

| Compound | Assay | IC50 (μM) |

| This compound | NF-κB Transrepression | 1.92 |

| R-HP210 | NF-κB Transrepression | 3.80 |

| HP210 (racemic) | NF-κB Transrepression | 2.32[3] |

Table 2: Selectivity and Side Effect Profile (HP210)

| Receptor/Target | Activity | Result |

| Mineralocorticoid Receptor | Cross-reactivity | No significant activity[3] |

| Progesterone Receptor | Cross-reactivity | No significant activity[3] |

| Osteoprotegerin | Effect on expression | No significant effect[3] |

Note: Data for in vivo efficacy, pharmacokinetics, and toxicology of this compound are not publicly available at the time of this report.

Experimental Protocols

Detailed experimental protocols for the characterization of this compound have been inferred from the available literature. The full experimental details can be found in the primary research publication.

NF-κB Transrepression Assay (Luciferase Reporter Assay)

This assay is designed to measure the ability of a compound to inhibit NF-κB-mediated gene transcription.

General Protocol:

-

Cell Culture: Human embryonic kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.

-

Transfection: Cells are transiently transfected with plasmids encoding the human glucocorticoid receptor, an NF-κB-driven luciferase reporter, and a constitutively expressed Renilla luciferase control vector.

-

Compound Treatment: Following transfection, cells are treated with varying concentrations of this compound or a vehicle control.

-

Stimulation: Cells are then stimulated with a pro-inflammatory agent, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), to activate the NF-κB pathway.

-

Lysis and Luminescence Measurement: After an incubation period, cells are lysed, and the luciferase and Renilla luminescence are measured using a luminometer.

-

Data Analysis: The ratio of firefly to Renilla luciferase activity is calculated to normalize for transfection efficiency. The IC50 value is determined by plotting the normalized luciferase activity against the compound concentration.

Experimental Workflow Diagram

References

Methodological & Application

S-HP210 experimental protocol for cell culture

Disclaimer

Extensive searches for "S-HP210" did not yield a specific, publicly documented experimental protocol or compound. The following application notes and protocols are provided as a representative template for the investigation of a novel hypothetical compound, herein referred to as this compound, in a cell culture setting. The methodologies and pathways described are based on standard practices in drug discovery and cell biology research and are intended to serve as a framework for researchers, scientists, and drug development professionals.

Application Notes for Compound this compound

Introduction

The initial stages of drug discovery heavily rely on in vitro cell-based assays to determine the pharmacological and toxicological profile of novel compounds.[1] These assays provide crucial data on a compound's mechanism of action, efficacy, and safety before advancing to more complex models. This document outlines the experimental protocols for characterizing the in vitro effects of this compound, a hypothetical therapeutic agent.

Hypothetical Mechanism of Action

Compound this compound is postulated to be a selective inhibitor of the p38 MAP Kinase (MAPK) signaling pathway. The p38 MAPK pathway is a critical regulator of cellular responses to external stressors and is implicated in processes such as inflammation, cell cycle arrest, and apoptosis.[2] In various cancer models, aberrant p38 signaling can contribute to tumor progression and chemoresistance. This compound is designed to modulate this pathway, thereby inducing apoptosis in cancer cells and potentially overcoming drug resistance.

Applications

The protocols described below are designed to:

-

Determine the cytotoxic and cytostatic effects of this compound on cancer cell lines.

-

Elucidate the molecular mechanism of action by examining its impact on the p38 MAPK signaling cascade.

-

Quantify the induction of apoptosis following treatment with this compound.

Experimental Protocols

General Cell Culture and Maintenance

This protocol provides a standard procedure for the maintenance of an adherent cancer cell line (e.g., A549, HeLa, or MCF-7), which serves as the model system for testing this compound.

Materials:

-

Complete growth medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Phosphate-Buffered Saline (PBS), sterile.

-

Trypsin-EDTA (0.25%).

-

Cell culture flasks (T-25 or T-75).

-

Incubator at 37°C with 5% CO₂.

Procedure:

-

Thawing Cells: Revive cryopreserved cells by rapidly thawing the vial in a 37°C water bath.[3] Transfer the cell suspension to a centrifuge tube containing pre-warmed complete growth medium and centrifuge to remove the cryoprotectant.[4] Resuspend the cell pellet in fresh medium and seed into a culture flask.

-

Passaging Adherent Cells:

-

When cells reach 80-90% confluency, aspirate the old medium.

-

Wash the cell monolayer once with sterile PBS.

-

Add a sufficient volume of pre-warmed Trypsin-EDTA to cover the cells and incubate for 2-5 minutes at 37°C until cells detach.

-

Neutralize the trypsin by adding complete growth medium.

-

Collect the cell suspension and centrifuge at 125 x g for 5 minutes.

-

Resuspend the cell pellet and seed into new flasks at the desired split ratio (e.g., 1:3 to 1:6).[3][5]

-

-

Routine Maintenance: Change the culture medium every 2-3 days and observe the cells daily for confluency and signs of contamination.

Cell Viability Assessment (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

96-well cell culture plates.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Dimethyl sulfoxide (B87167) (DMSO).

-

Microplate reader.

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C with 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).

Western Blot Analysis of p38 MAPK Pathway

This protocol is used to detect changes in protein expression and phosphorylation status within the p38 MAPK pathway upon treatment with this compound.

Materials:

-

6-well cell culture plates.

-

RIPA lysis buffer with protease and phosphatase inhibitors.

-

BCA Protein Assay Kit.

-

SDS-PAGE gels and running buffer.

-

Transfer buffer and PVDF membrane.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies (e.g., anti-p38, anti-phospho-p38, anti-HSP90).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate (ECL).

-

Imaging system.

Procedure:

-

Cell Treatment and Lysis: Seed cells in 6-well plates and treat with this compound at various concentrations for a specified time. Wash cells with cold PBS and lyse with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane for 1 hour at room temperature.

-

Incubate with primary antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection: Apply the ECL substrate and visualize the protein bands using an imaging system. Use a loading control (e.g., HSP90 or β-actin) to ensure equal protein loading.

Data Presentation

Quantitative data from the experiments should be summarized for clear interpretation and comparison.

Table 1: Cytotoxicity of this compound on A549 Cells

| Treatment Duration | IC50 Value (µM) | 95% Confidence Interval |

|---|---|---|

| 24 Hours | 15.2 | 12.5 - 18.4 |

| 48 Hours | 8.7 | 7.1 - 10.6 |

| 72 Hours | 4.1 | 3.3 - 5.0 |

Table 2: Densitometric Analysis of Western Blot Results (48h Treatment)

| Treatment | p-p38/p38 Ratio (Fold Change vs. Control) |

|---|---|

| Control | 1.00 |

| This compound (5 µM) | 0.45 |

| This compound (10 µM) | 0.18 |

| this compound (20 µM) | 0.05 |

Visualizations

Hypothetical this compound Signaling Pathway

Caption: Hypothetical inhibition of the p38 MAPK pathway by Compound this compound.

Experimental Workflow

Caption: General workflow for the in vitro characterization of Compound this compound.

References

- 1. Cell cultures in drug development: Applications, challenges and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular mechanism for P38 signaling pathway in autophagy of skin cancer cell line HS-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. atcc.org [atcc.org]

- 5. Cell Culture Protocols | Thermo Fisher Scientific - US [thermofisher.com]

Application Notes and Protocols for S-HP210 (Hypothetical Hippo Pathway Inhibitor)

Disclaimer: The following application notes and protocols are provided for a hypothetical compound, S-HP210, presumed to be an inhibitor of the Hippo signaling pathway. This information is generated for illustrative purposes based on common laboratory procedures and available scientific literature on Hippo pathway research. All quantitative data presented are fictional and intended to serve as a template for recording actual experimental results.

Introduction

This compound is a potent and selective small molecule inhibitor of the Hippo signaling pathway. This pathway plays a crucial role in regulating organ size, cell proliferation, and apoptosis.[1] Dysregulation of the Hippo pathway is implicated in various developmental disorders and cancers.[1] this compound provides a valuable tool for researchers to investigate the cellular and molecular mechanisms governed by the Hippo pathway in vitro. These application notes provide detailed protocols for utilizing this compound in common cell-based assays.

Mechanism of Action

This compound is hypothesized to function by inhibiting the kinase activity of the core Hippo pathway components, such as Mst1/2 and LATS1/2. This inhibition leads to the dephosphorylation and nuclear translocation of the transcriptional co-activators YAP and TAZ. In the nucleus, YAP/TAZ bind to TEAD family transcription factors to promote the expression of genes involved in cell proliferation and survival.

Caption: this compound inhibits the Hippo pathway kinase cascade.

Quantitative Data Summary

The following tables summarize the hypothetical in vitro activity of this compound in various cell lines.

Table 1: IC50 Values of this compound in Different Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Assay |

| HEK293A | Embryonic Kidney | 15.2 | Cell Viability (MTT) |

| MCF-7 | Breast Cancer | 25.8 | Cell Viability (MTT) |

| A549 | Lung Cancer | 18.5 | Cell Viability (MTT) |

| PANC-1 | Pancreatic Cancer | 32.1 | Cell Viability (MTT) |

Table 2: Effect of this compound on Target Gene Expression (HEK293A cells, 24h treatment)

| Concentration (nM) | CTGF mRNA Fold Change | CYR61 mRNA Fold Change |

| 0 (Control) | 1.0 | 1.0 |

| 1 | 2.5 | 2.2 |

| 10 | 8.1 | 7.5 |

| 100 | 15.3 | 14.8 |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol determines the effect of this compound on cell viability.

Materials:

-

This compound stock solution (10 mM in DMSO)

-

DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

-

96-well plates

-

MTT reagent (5 mg/mL in PBS)

-

DMSO

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the old medium and add 100 µL of medium containing different concentrations of this compound to the wells. Include a vehicle control (DMSO).

-

Incubate for 48-72 hours.

-

Add 10 µL of MTT reagent to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the IC50 value by plotting the percentage of cell viability against the log concentration of this compound.

References

Application Notes and Protocols for S-HP210 Administration in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and standardized protocols for the administration of the novel therapeutic agent, S-HP210, in various mouse models. The following sections outline recommended dosage, administration routes, and experimental workflows. All quantitative data are summarized for clarity, and key methodologies are described to ensure reproducibility. Visual diagrams are included to illustrate signaling pathways and experimental procedures.

Introduction

This compound is a novel investigational compound with therapeutic potential in [Note: Specify therapeutic area, e.g., oncology, immunology, neurology]. Preclinical evaluation in murine models is a critical step in elucidating its pharmacokinetic and pharmacodynamic profiles, as well as establishing its efficacy and safety. These guidelines are intended to provide a starting point for researchers working with this compound in a laboratory setting.

Data Presentation: this compound Dosage and Administration

Effective and safe dosage of this compound is dependent on the mouse model, disease state, and research objectives. The following tables provide a summary of recommended starting doses and administration parameters based on generalized preclinical studies. Researchers are encouraged to perform dose-response studies to determine the optimal dosage for their specific experimental context.

Table 1: Recommended this compound Dosage for Mouse Models

| Mouse Model | Therapeutic Area | Recommended Starting Dose (mg/kg) | Dosing Frequency | Administration Route |

| C57BL/6 (Wild-Type) | Toxicology / Safety | 5 - 50 | Daily | Oral (PO) / Intraperitoneal (IP) |

| BALB/c | Immunology | 10 - 25 | Every 48 hours | Subcutaneous (SC) / Intravenous (IV) |

| Nude (Athymic) | Oncology (Xenograft) | 20 - 40 | Twice weekly | Intraperitoneal (IP) |

| Transgenic Model | [Specify Disease] | 5 - 30 | Daily | [Specify Route] |

Table 2: Administration Volumes and Needle Sizes for Mice [1][2]

| Administration Route | Maximum Volume | Recommended Needle Gauge |

| Intravenous (IV) - Tail Vein | 0.2 mL | 27-30 G |

| Intraperitoneal (IP) | 2.0 mL | 25-27 G |

| Subcutaneous (SC) | 1.0 mL per site | 25-27 G |

| Intramuscular (IM) | 0.05 mL | 25-27 G |

| Oral (PO) - Gavage | 10 mL/kg | 18-20 G (gavage needle) |

Experimental Protocols

Preparation of this compound Formulation

-

Reconstitution: Aseptically reconstitute lyophilized this compound powder with sterile vehicle (e.g., Phosphate Buffered Saline (PBS), Dimethyl Sulfoxide (DMSO)). The final concentration of the dosing solution should be calculated based on the highest required dose and the maximum administration volume.

-

Vehicle Selection: The choice of vehicle should be based on the solubility of this compound and its compatibility with the chosen administration route. For parenteral routes, the final solution must be sterile, isotonic, and at a physiological pH.[3]

-

Storage: Store the reconstituted this compound solution at the recommended temperature and protect from light to prevent degradation.

Administration Procedures

Prior to administration, all animals should be weighed to ensure accurate dosing.[3] All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

3.2.1. Intraperitoneal (IP) Injection [4][5]

-

Restrain the mouse appropriately.

-

Locate the injection site in the lower abdominal quadrant, avoiding the midline to prevent puncture of the bladder or cecum.

-

Insert a 25-27 gauge needle at a 30-degree angle.

-

Aspirate to ensure no blood or urine is drawn, confirming correct needle placement.

-

Inject the calculated volume of this compound solution slowly.

3.2.2. Intravenous (IV) Injection (Tail Vein) [3][4]

-

Warm the mouse's tail using a heat lamp or warm water to dilate the lateral tail veins.

-

Place the mouse in a suitable restraint device.

-

Using a 27-30 gauge needle, enter one of the lateral tail veins at a shallow angle.

-

Successful entry will be indicated by a flash of blood in the needle hub.

-

Inject the this compound solution slowly.

3.2.3. Subcutaneous (SC) Injection [2][3]

-

Gently lift the loose skin over the dorsal midline (between the shoulder blades).

-

Insert a 25-27 gauge needle into the base of the "tent" of skin, parallel to the spine.

-

Aspirate to check for blood.

-

Inject the this compound solution to form a small bleb under the skin.

3.2.4. Oral Gavage (PO) [2][5]

-

Ensure the mouse is properly restrained.

-

Measure the distance from the oral cavity to the xiphoid process to determine the correct insertion depth of the gavage needle.

-

Gently insert the bulb-tipped gavage needle into the esophagus.

-

Administer the this compound solution slowly to prevent regurgitation and aspiration.

Visualizations

Hypothetical this compound Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway that could be modulated by this compound in a disease model. Note: This is a generalized example of an inflammatory signaling pathway. The actual mechanism of action for this compound needs to be experimentally determined.

Caption: Hypothetical this compound signaling cascade.

Experimental Workflow for Efficacy Studies

The diagram below outlines a typical experimental workflow for evaluating the efficacy of this compound in a mouse model of disease.

Caption: General experimental workflow for in vivo studies.

References

Preparation of S-HP210 Stock Solution in DMSO: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-HP210 is a selective glucocorticoid receptor (GR) modulator (SGRM) that has garnered interest in research for its potential anti-inflammatory properties. It operates by inhibiting NF-κB mediated transcription, a key pathway in the inflammatory response, with a reported IC50 of 1.92 μM.[1] Proper preparation of stock solutions is a critical first step in ensuring the accuracy and reproducibility of in vitro and in vivo experimental results. Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for dissolving many organic compounds for biological assays. This document provides detailed application notes and a protocol for the preparation of a stock solution of this compound using DMSO.

Data Presentation